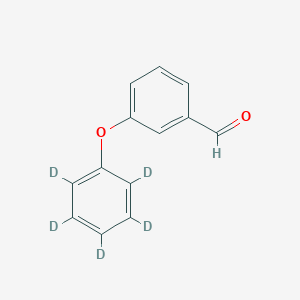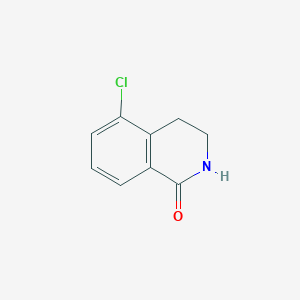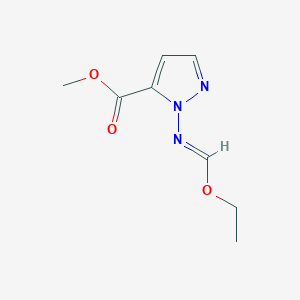
Methyl 3-hydroxydecanoate
Descripción general
Descripción
Tiene la fórmula molecular C11H22O3 y un peso molecular de 202,29 g/mol . Este compuesto es un derivado del ácido decanoico, con un grupo hidroxilo en la tercera posición del carbono y un grupo metilo esterificado.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del éster metílico del ácido 3-hidroxidécico normalmente implica la esterificación del ácido 3-hidroxidécico con metanol. Esta reacción es catalizada por un ácido, como el ácido sulfúrico, en condiciones de reflujo. La reacción se puede representar de la siguiente manera:
Ácido 3-Hidroxidécico+MetanolH2SO4{_svg_2}Éster metílico del ácido 3-hidroxidécico+Agua
Métodos de producción industrial: En entornos industriales, la producción de éster metílico del ácido 3-hidroxidécico puede implicar el uso de biocatalizadores, como las lipasas, para mejorar la eficiencia y la selectividad de la reacción. El uso de biocatalizadores permite condiciones de reacción más suaves y puede ser más ecológico.
Tipos de reacciones:
Oxidación: El éster metílico del ácido 3-hidroxidécico puede sufrir oxidación para formar éster metílico del ácido 3-oxodécico.
Reducción: El compuesto se puede reducir para formar éster metílico del ácido decanoico.
Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Reactivos como el cloruro de tionilo (SOCl2) se pueden utilizar para convertir el grupo hidroxilo en un cloruro, que luego puede sufrir reacciones de sustitución adicionales.
Principales productos formados:
Oxidación: Éster metílico del ácido 3-oxodécico.
Reducción: Éster metílico del ácido decanoico.
Sustitución: Diversos derivados sustituidos en función de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El éster metílico del ácido 3-hidroxidécico tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: La investigación ha demostrado que posee actividad antibacteriana contra ciertas bacterias patógenas.
Industria: Se utiliza en la producción de plásticos biodegradables y como precursor para la síntesis de diversos productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del éster metílico del ácido 3-hidroxidécico implica su incorporación en las vías metabólicas relacionadas con el metabolismo de los lípidos. En las bacterias, es una unidad monomérica para la biosíntesis de polihidroxialcanoatos (PHAs), que se almacenan como reservas de energía. El grupo hidroxilo en la tercera posición del carbono juega un papel crucial en su reactividad y en su incorporación a estos polímeros .
Compuestos similares:
Éster metílico del ácido 3-hidroxihexanoico: Un análogo de cadena más corta con propiedades químicas similares.
Éster metílico del ácido 3-hidroxitetradecanoico: Un análogo de cadena más larga con propiedades químicas similares.
Singularidad: El éster metílico del ácido 3-hidroxidécico es único debido a su longitud de cadena específica y a la posición del grupo hidroxilo, que le confieren propiedades físicas y químicas distintas. Su longitud de cadena intermedia lo hace particularmente útil en la síntesis de polímeros biodegradables y como compuesto modelo para el estudio del metabolismo de los lípidos.
Comparación Con Compuestos Similares
3-Hydroxy Hexanoic Acid Methyl Ester: A shorter-chain analog with similar chemical properties.
3-Hydroxy Tetradecanoic Acid Methyl Ester: A longer-chain analog with similar chemical properties.
Uniqueness: 3-Hydroxy Decanoic Acid Methyl Ester is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct physical and chemical properties. Its intermediate chain length makes it particularly useful in the synthesis of biodegradable polymers and as a model compound for studying lipid metabolism.
Propiedades
IUPAC Name |
methyl 3-hydroxydecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVACUZVNTVHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334720 | |
| Record name | Methyl 3-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62675-82-5 | |
| Record name | Methyl 3-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 3-hydroxydecanoate of interest in carbohydrate synthesis?
A1: this compound serves as a valuable starting material for synthesizing complex molecules, particularly in the context of carbohydrate chemistry. For instance, it plays a crucial role in the synthesis of Rhamnolipids, specifically Rhamnolipid B. Rhamnolipids are glycolipids known for their biological activities, including antibacterial and antiviral properties. [, ]
Q2: Can you explain the role of stereochemistry in the synthesis of Rhamnolipid B using this compound?
A2: The stereochemistry of this compound is crucial when synthesizing Rhamnolipid B. Research has shown that the (R)-enantiomer of this compound leads to the formation of diastereoisomeric rhamnosides when reacted with L-rhamnose peracetate. [] Furthermore, in the final step of Rhamnolipid B synthesis, the stereochemistry of this compound derivative determines the configuration of the final product. Specifically, using a derivative of (R)-Methyl 3-hydroxydecanoate results in the attachment of the β-hydroxydecanoic acid moiety in an α-configuration to the dirhamnose sugar. [] This highlights the importance of stereochemical control in the synthesis of bioactive glycolipids like Rhamnolipid B.
Q3: What are the advantages of using minimally competent Lewis acids like Indium(III) bromide and Bismuth(III) triflate in rhamnoside synthesis with this compound?
A3: Minimally competent Lewis acids, such as Indium(III) bromide (InBr3) and Bismuth(III) triflate (Bi(OTf)3), offer distinct advantages over stronger Lewis acids in synthesizing rhamnosides using this compound. While stronger acids like BF3⋅Et2O and Sc(OTf)3 can promote glycosylation, they often necessitate excess reagents and stringent reaction control to minimize impurities. In contrast, InBr3 and Bi(OTf)3 demonstrate high catalytic efficiency even at low concentrations (<10%), produce purer rhamnoside products, and tolerate a wider range of reaction conditions, including higher temperatures. [] This makes them desirable alternatives for this specific glycosylation reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)

